2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
Description
This compound belongs to the hexahydro-1H-isoindole-1,3(2H)-dione family, characterized by a bicyclic core structure with a 4-fluorophenylaminomethyl substituent.
Structure
3D Structure
Properties
Molecular Formula |
C15H17FN2O2 |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-[(4-fluoroanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H17FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h5-8,12-13,17H,1-4,9H2 |
InChI Key |
JNHRUAUWAFORDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Imine Formation : The primary amine group of 4-fluorobenzaldehyde undergoes nucleophilic attack on the carbonyl carbon of malononitrile, forming an α,β-unsaturated nitrile intermediate.
-
Michael Addition : The enolate of 3,5-cyclohexanedione attacks the α,β-unsaturated nitrile, leading to a conjugate addition product.
-
Cyclization : Intramolecular cyclization occurs via nucleophilic attack of the amine on the ketone group of the cyclohexanedione, yielding the hexahydroisoindole core.
The use of DMAP accelerates the reaction by stabilizing transition states through hydrogen bonding, improving yields to approximately 75%.
Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Catalyst | DMAP (10 mol%) |
| Temperature | Reflux (80°C) |
| Reaction Time | 6–8 hours |
| Workup | Filtration, recrystallization (ethanol) |
Alternative Synthetic Strategies
While the condensation-cyclization method dominates, alternative approaches have been explored for specialized applications:
Reductive Amination
In a modified route, the hexahydroisoindole-1,3-dione core is pre-synthesized, followed by reductive amination with 4-fluorobenzylamine. This method employs sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). Though less efficient (yields: 60–65%), it allows modular functionalization of the amine group.
Solid-Phase Synthesis
Preliminary studies suggest immobilizing 3,5-cyclohexanedione on Wang resin, enabling iterative coupling with 4-fluorophenylamino-methyl groups. This method, while scalable, requires stringent anhydrous conditions and specialized equipment.
Optimization of Reaction Parameters
Catalyst Screening
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| DMAP | 75 | 98 |
| Pyridine | 42 | 85 |
| Triethylamine | 55 | 90 |
DMAP outperforms other catalysts due to its superior nucleophilicity and ability to stabilize intermediates.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 75 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 50 |
Ethanol’s protic nature facilitates proton transfer during cyclization, whereas aprotic solvents like DMF slow reaction kinetics.
Purification and Characterization
Purification Techniques
-
Recrystallization : Ethanol-water (3:1) mixtures yield needle-like crystals with >98% purity.
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves residual starting materials.
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.25–7.15 (m, 2H, Ar-H), δ 4.10 (s, 2H, CH2NH), δ 2.85–2.60 (m, 6H, CH2) |
| ¹³C NMR | δ 175.2 (C=O), δ 162.1 (C-F), δ 115.3–114.8 (Ar-C) |
| IR | 1685 cm⁻¹ (C=O), 1510 cm⁻¹ (C-F), 3350 cm⁻¹ (N-H) |
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Synthetic Route Overview
- Formation of Imine : Reacting 4-fluoroaniline with an aldehyde.
- Reduction : Converting the imine to an amine.
- Cyclization : Reacting the amine with a cyclic anhydride.
Scientific Research Applications
The compound has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules due to its functional groups and reactive sites.
Biology
- Biological Activity Investigation : The compound is being explored for its interactions with biomolecules, which could lead to insights into its pharmacological potential.
Medicine
- Therapeutic Properties : Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further drug development.
Industry
- Material Development : Utilized in developing new materials and chemical processes due to its unique chemical properties.
Case Studies and Research Findings
Numerous studies have been conducted to explore the biological activities of this compound:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in vitro.
- Anticancer Properties : Preliminary screening has shown potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism and efficacy.
- Enzyme Interaction Studies : Investigations into how the compound interacts with specific enzymes have revealed promising results that suggest possible therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Biological Activity
The compound 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione , with CAS number 69076-73-9, is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by diverse research findings.
The molecular formula of the compound is , with a molecular weight of 270.27 g/mol. Its structure includes a hexahydroisoindole core substituted with a 4-fluorophenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.27 g/mol |
| CAS Number | 69076-73-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-cyclohexanedione with 4-fluorobenzaldehyde in the presence of malononitrile and a catalyst such as DMAP. The reaction is carried out in ethanol under reflux conditions, followed by purification steps including filtration and drying .
Antitumor Activity
Research indicates that derivatives of isoindole compounds often exhibit significant antitumor properties. In vitro studies have shown that related compounds can inhibit key protein kinases involved in cancer progression. For instance, compounds similar to this compound demonstrated IC50 values ranging from to against various kinases such as NPM1-ALK and JAK3 .
Anti-inflammatory and Antioxidant Effects
Isoindole derivatives have also been noted for their anti-inflammatory properties. A study highlighted the potential of these compounds to act as dual-specific phosphatase inhibitors with probabilities exceeding 50% for anti-inflammatory activity . Additionally, their antioxidant properties contribute to their therapeutic potential in managing oxidative stress-related diseases.
Neuroprotective Effects
Preliminary investigations suggest that isoindole compounds may possess neuroprotective effects. The structural similarity to known neuroprotective agents indicates potential pathways for further exploration in treating neurodegenerative diseases .
Case Studies
-
Antitumor Efficacy : A study evaluated several isoindole derivatives, including those structurally similar to the target compound, against human cancer cell lines. The results indicated that certain modifications could enhance antitumor activity significantly.
Compound IC50 (μM) Target Kinase Compound A 0.36 JAK3 Compound B 0.54 NPM1-ALK Compound C 0.78 cRAF[Y340D][Y341D] - Neuroprotection : Research on neuroprotective effects revealed that isoindole derivatives could mitigate neuronal damage in models of oxidative stress, suggesting a mechanism involving the modulation of inflammatory pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[(4-fluorophenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione?
A common approach involves condensation reactions between isoindole-dione derivatives and fluorophenyl-containing amines. For example, refluxing equimolar solutions of isoindole-dione precursors and 4-fluorophenylmethanamine in ethanol under stirring, followed by slow evaporation to obtain crystalline products (yield ~72%) . This method aligns with protocols used for structurally analogous N-substituted isoindole-diones, where ethanol serves as both solvent and crystallization medium .
Q. How is the compound characterized post-synthesis?
Key characterization techniques include:
- X-ray crystallography : To resolve stereochemistry and confirm molecular packing (e.g., H-atom placement via difference maps and constrained refinement) .
- NMR spectroscopy : For verifying substituent connectivity and purity.
- Thermal analysis : Melting point determination (e.g., 155–158°C) to assess crystallinity .
- Chromatography : HPLC or TLC for monitoring reaction progress and isolating intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Dynamic NMR : To detect rotational barriers or tautomeric equilibria in solution.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula integrity.
- Recrystallization optimization : Adjust solvent polarity (e.g., ethyl alcohol vs. acetonitrile) to obtain homogeneous crystals for X-ray validation .
- Computational modeling : Compare experimental IR/NMR shifts with density functional theory (DFT)-predicted spectra .
Q. What computational approaches predict the compound’s biological activity and pharmacokinetics?
- Molecular docking : Screen against targets like viral proteases or cancer-related enzymes using software (e.g., AutoDock Vina). For example, isoindole-dione derivatives have been docked into the SKI complex to assess antiviral potential .
- ADME-Tox profiling : Predict absorption, distribution, and toxicity via tools like SwissADME or ProTox-II. Parameters like logP (hydrophobicity) and topological polar surface area (TPSA) guide lead optimization .
- Molecular dynamics (MD) simulations : Evaluate target-ligand stability under physiological conditions .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
- Environmental persistence studies : Measure hydrolysis rates, photodegradation, and soil adsorption coefficients (Koc) under controlled lab conditions .
- Ecotoxicology assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna, zebrafish embryos) to derive LC50 or EC50 values .
- Bioconcentration factor (BCF) modeling : Use quantitative structure-activity relationships (QSARs) to predict bioaccumulation potential .
Q. What in vitro assays are suitable for evaluating pharmacological efficacy?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria or fungi (e.g., MIC determination) .
- Anticancer activity : MTT or clonogenic assays on cancer cell lines, with mechanistic follow-up (e.g., apoptosis via flow cytometry) .
- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., COX-2, kinase inhibition) to identify molecular targets .
Q. How can stereochemical uncertainties in the compound’s structure be resolved?
- Single-crystal X-ray diffraction : The gold standard for assigning absolute configuration (e.g., R/S descriptors) .
- Electronic circular dichroism (ECD) : Compare experimental spectra with DFT-simulated spectra of enantiomers .
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) to separate diastereomers and confirm purity .
Methodological Considerations for Data Contradictions
Q. How should conflicting bioactivity results across studies be addressed?
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability due to assay conditions) .
- Structure-activity relationship (SAR) refinement : Compare substituent effects (e.g., fluorophenyl vs. difluorophenyl analogs) to isolate critical pharmacophores .
- Dose-response reevaluation : Test compounds across a wider concentration range to rule out false negatives/positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
